Pentafluorophenylfluorosulfonate

Description

BenchChem offers high-quality Pentafluorophenylfluorosulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentafluorophenylfluorosulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

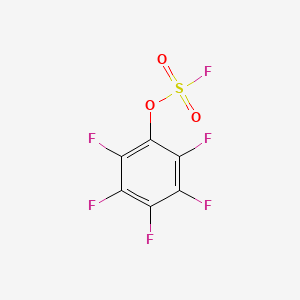

Structure

3D Structure

Properties

Molecular Formula |

C6F6O3S |

|---|---|

Molecular Weight |

266.12 g/mol |

IUPAC Name |

1,2,3,4,5-pentafluoro-6-fluorosulfonyloxybenzene |

InChI |

InChI=1S/C6F6O3S/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14 |

InChI Key |

MXWPDIDUHXNAEL-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)OS(=O)(=O)F |

Origin of Product |

United States |

Synthesis and Structure

The primary route for the synthesis of Pentafluorophenylfluorosulfonate involves the reaction of pentafluorophenol (B44920) with sulfuryl fluoride. This reaction is typically carried out under conditions that facilitate the formation of the sulfonate ester linkage.

The structural formula of Pentafluorophenylfluorosulfonate is C₆F₅OSO₂F. The molecule consists of a pentafluorophenyl group (C₆F₅) attached to a fluorosulfonate group (-OSO₂F).

Synthetic Methodologies for Pentafluorophenylfluorosulfonate and Its Derivatives

Physical Properties

Specific physical properties for pentafluorophenyl fluorosulfonate, such as melting point and boiling point, are not detailed in the provided search results. However, related compounds like pentafluorophenol (B44920) exist as a white solid at room temperature. chemicalbook.com General aryl fluorosulfates are noted to be quite stable. enamine.net

Chemical Stability and Reactivity

Aryl fluorosulfates exhibit notable stability, particularly towards hydrolysis under neutral or acidic conditions. enamine.net The reactivity of the sulfur(VI)-fluoride bond is a key feature of this class of compounds. nih.gov The electrophilicity of the sulfur atom in aryl fluorosulfates is somewhat moderated by resonance with the aryl oxygen, making them less reactive than aryl sulfonyl fluorides. nih.gov

Displacement reactions involving alkyl pentafluorophenyl sulfonates with amines have been observed to proceed through an elimination-addition mechanism. rsc.org This suggests that the pentafluorophenyl group can influence the reaction pathways of the sulfonate ester.

The fluorosulfate (B1228806) moiety is recognized for its unique reactivity, acting as a robust connector in some contexts and a good leaving group in others. enamine.net This dual reactivity is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of click reactions that utilize the S-F bond. sim2.benih.gov

Role in Chemical Reactions

Pentafluorophenyl esters are widely used in peptide synthesis. chemicalbook.com While this applies to esters of carboxylic acids, the activated nature of the pentafluorophenyl group in the fluorosulfate could potentially lend itself to similar applications as a leaving group.

Aryl fluorosulfates, in general, have found significant use in chemical biology and medicinal chemistry. enamine.netnih.gov They can chemoselectively react with the side chains of amino acid residues such as tyrosine, lysine, serine, and histidine in proteins. enamine.netnih.gov This reactivity is sensitive to the microenvironment of the protein binding site, where hydrogen bonding can activate the sulfur-fluorine bond. nih.gov This property has been harnessed in the development of chemical probes for chemogenomic and chemoproteomic studies. nih.gov

Furthermore, the fluorosulfate group can serve as a pseudohalide in transition-metal-catalyzed cross-coupling reactions. sim2.be This opens up avenues for its use in the synthesis of complex organic molecules. The development of 18F-radiolabeled aryl fluorosulfates using SuFEx click chemistry has also demonstrated their potential as probes for positron emission tomography (PET) imaging. nih.gov

Reactivity Profiles and Transformational Chemistry of Pentafluorophenylfluorosulfonate

Reagent in Chemical Synthesis

Aryl fluorosulfonates are recognized as highly reactive electrophiles in cross-coupling reactions. They serve as efficient partners in reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, providing alternatives to aryl halides and triflates. The high reactivity of the fluorosulfonate leaving group facilitates these carbon-carbon and carbon-heteroatom bond-forming reactions.

Role in Materials Science

The incorporation of the pentafluorophenyl group can impart unique properties to polymers and other materials, such as thermal stability, chemical resistance, and altered electronic properties. While specific applications of Pentafluorophenylfluorosulfonate in materials science are not extensively documented, its structural motifs suggest potential use in the synthesis of specialized fluorinated polymers and materials.

Mechanistic Investigations and Reaction Pathway Elucidation

Use as a Reagent in Organic Synthesis

Pentafluorophenyl fluorosulfonate and related aryl sulfonates serve as important reagents in organic synthesis. They can be used as leaving groups in nucleophilic substitution reactions for the synthesis of various organic molecules. The unique reactivity of the fluorosulfate (B1228806) group allows for its use in "click" chemistry, specifically in Sulfur(VI) Fluoride Exchange (SuFEx) reactions. sim2.beresearchgate.net This type of chemistry has broad applications, including the synthesis of polymers and for post-polymerization modifications. sim2.be

Use in Materials Science

The properties of pentafluorophenyl compounds make them valuable in materials science. They can be used to synthesize fluorinated polymers that exhibit high thermal stability and unique optical properties. numberanalytics.com For example, the SuFEx reaction, which can involve fluorosulfates, is used to create poly(aryl sulfates), which are analogs to polycarbonates with promising mechanical properties. sim2.be Pentafluorophenyl compounds are also explored for synthesizing materials for organic electronics, such as those used in OLEDs and OFETs. numberanalytics.com

Compound Table

Advanced Synthetic Applications of Pentafluorophenylfluorosulfonate

Modular Synthesis of Complex Fluorinated Building Blocks

The modular synthesis of complex fluorinated building blocks is a cornerstone of modern medicinal and materials chemistry. The incorporation of fluorine can dramatically alter a molecule's physical and chemical properties, including its metabolic stability and bioavailability.

Pentafluorophenyl compounds are recognized as valuable building blocks for creating complex molecules with high efficiency and selectivity. The unique reactivity of these compounds makes them suitable for constructing fluorinated pharmaceuticals and complex heterocyclic structures. While direct applications of pentafluorophenylfluorosulfonate in modular synthesis are an emerging area of research, the established reactivity of aryl fluorosulfates suggests a strong potential. Their use as versatile synthons in "click chemistry" highlights their reliability in forming specific chemical linkages. This "click" reactivity is foundational to modular synthesis, where simple, reliable reactions are used to connect different molecular modules. The fluorosulfate (B1228806) group can act as a highly reactive and selective handle, allowing the pentafluorophenyl moiety to be introduced into a larger molecule, which can then be further functionalized.

Table 1: Key Characteristics for Modular Synthesis

| Feature | Description | Relevance to Pentafluorophenylfluorosulfonate |

| High Reactivity | The electron-withdrawing pentafluorophenyl group enhances the electrophilicity of the sulfur center in the fluorosulfate. | Enables efficient reactions under mild conditions, a key tenet of modular synthesis. |

| Selectivity | The steric bulk and electronic nature of the reagent can direct reactions to specific sites. | Allows for precise construction of complex fluorinated scaffolds. |

| "Click" Chemistry Potential | Aryl fluorosulfates are known to participate in Sulfur(VI) Fluoride Exchange (SuFEx) reactions, a category of click chemistry. | Provides a reliable method for linking molecular fragments. |

Strategies for Enabling Multifunctionalization in Complex Molecule Synthesis

Creating molecules with multiple, distinct functional groups is a significant challenge in organic synthesis. Such multifunctional compounds are crucial for developing probes for chemical biology, advanced materials, and drugs with multiple modes of action.

The pentafluorophenyl group itself can be a site for further chemical modification, a strategy that is central to multifunctionalization. The fluorine atoms on the aromatic ring can be selectively substituted by other nucleophiles under specific conditions, allowing for the introduction of additional functional groups after the initial reaction of the fluorosulfate. This orthogonal reactivity is highly desirable. For example, after the fluorosulfate group has reacted to link the pentafluorophenyl unit to a substrate, the fluorine atom at the para position of the ring may be substituted, introducing a new vector for chemical elaboration.

Aryl fluorosulfates have been described as "latent electrophiles," meaning their reactivity can be tuned to react selectively with specific residues in complex environments, such as the binding pockets of proteins. This context-specific reactivity is a powerful tool for multifunctionalization, as it allows for the modification of one part of a complex molecule while leaving other sensitive functional groups intact.

Development of Novel Reagents and Precursors in Organic Synthesis

Pentafluorophenylfluorosulfonate can serve as a precursor for a new generation of synthetic reagents. Its high reactivity allows it to be a source for either the pentafluorophenoxy group or the fluorosulfonyl group, depending on the reaction conditions and the nucleophile used.

For instance, its reaction with various nucleophiles can lead to the formation of a range of pentafluorophenyl-containing compounds that would be difficult to synthesize through other means. The pentafluorophenyl group is a common feature in materials science, where it can impart properties like high thermal stability and unique optical characteristics to polymers.

Furthermore, aryl fluorosulfates are emerging as valuable electrophilic partners in transition-metal-catalyzed cross-coupling reactions. This opens up possibilities for using pentafluorophenylfluorosulfonate to create novel carbon-carbon and carbon-heteroatom bonds, expanding the toolbox available to synthetic chemists. The development of reagents based on this scaffold could lead to new methods for introducing fluorinated motifs into organic molecules, a persistent challenge in synthetic chemistry.

Integration with Continuous-Flow Synthesis Methodologies

Continuous-flow chemistry has become a powerful technology for chemical synthesis, offering advantages in safety, efficiency, and scalability over traditional batch methods. The contained environment of flow reactors is particularly well-suited for handling highly reactive reagents.

The integration of pentafluorophenylfluorosulfonate into continuous-flow systems could enable better control over fast and highly exothermic reactions that might be difficult to manage in a batch reactor. Flow chemistry allows for precise control of reaction time, temperature, and stoichiometry, which can lead to higher yields and purities.

While specific studies on the use of pentafluorophenylfluorosulfonate in flow chemistry are still forthcoming, the general success of using flow reactors for fluorination reactions suggests a promising future. For example, flow systems have been successfully used for reactions involving other reactive fluorine sources, demonstrating the feasibility of this approach. The ability to generate and immediately use reactive intermediates in a flow system could also expand the synthetic utility of pentafluorophenylfluorosulfonate, allowing for transformations that are not practical using batch processing. The use of immobilized scavenger resins or catalysts within a flow setup can also facilitate the purification of the product stream, making multi-step syntheses more efficient.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Pentafluorophenylfluorosulfonate Transformations

The development of innovative and efficient catalytic systems is a primary focus in expanding the applications of pentafluorophenylfluorosulfonate. While palladium-catalyzed cross-coupling reactions have been instrumental, researchers are exploring alternative metals and ligands to overcome existing limitations and broaden the reaction scope.

Recent advancements have demonstrated the utility of aryl fluorosulfates, including pentafluorophenylfluorosulfonate, as versatile building blocks in organic synthesis. nih.govrsc.org They are considered more stable, atom-economical, and less hazardous alternatives to commonly used aryl triflates. nih.govrsc.org The development of catalytic systems for various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and carbon-heteroatom couplings, has been a significant area of research. nih.gov For instance, a palladium-acetate-catalyzed Suzuki-Miyaura coupling of aryl fluorosulfates with aryl boronic acids has been successfully demonstrated in water, an environmentally benign solvent. nih.gov

Future research in this area is directed towards:

Developing non-palladium-based catalysts: Exploring catalysts based on more abundant and less expensive metals like nickel, copper, and iron to perform similar transformations.

Designing novel ligands: Synthesizing new ligands that can enhance the reactivity and selectivity of metal catalysts, enabling transformations that are currently challenging.

Expanding the scope of coupling partners: Investigating a wider range of nucleophilic and electrophilic partners to participate in reactions with pentafluorophenylfluorosulfonate.

Catalytic asymmetric synthesis: Developing chiral catalytic systems to achieve enantioselective transformations involving pentafluorophenylfluorosulfonate, leading to the synthesis of valuable chiral molecules.

Exploration of Electrochemical Approaches in Pentafluorophenylfluorosulfonate Chemistry

Electrochemical methods are emerging as a powerful and sustainable tool in organic synthesis, and their application to pentafluorophenylfluorosulfonate chemistry is a promising research avenue. nih.gov Electrosynthesis offers several advantages, including the use of electrons as a traceless reagent, mild reaction conditions, and the potential to avoid stoichiometric oxidants and reductants. rsc.org

While direct electrochemical studies specifically on pentafluorophenylfluorosulfonate are not extensively documented, research on related aryl sulfonates and per- and polyfluoroalkyl substances (PFAS) provides valuable insights. nih.govnih.gov For instance, organomediated electrochemical strategies have been developed for the generation of aryl radicals from aryl triflates, which are structurally similar to aryl fluorosulfonates. nih.gov This suggests the feasibility of using electrochemistry to initiate radical-based transformations of pentafluorophenylfluorosulfonate.

Electrochemical reduction is being investigated as a method to promote C-F bond dissociation in PFAS, leading to less fluorinated compounds. nih.gov This approach could potentially be adapted for the selective defluorination or functionalization of the pentafluorophenyl group in pentafluorophenylfluorosulfonate.

Key areas for future exploration in the electrochemistry of pentafluorophenylfluorosulfonate include:

Reductive cleavage of the S-O bond: Investigating the electrochemical conditions required to selectively cleave the sulfur-oxygen bond to generate pentafluorophenoxy anions or related species.

Reductive cleavage of the C-S bond: Exploring the possibility of cleaving the carbon-sulfur bond to generate pentafluorophenyl anions or radicals.

Electrochemical cross-coupling reactions: Developing electrochemical methods for cross-coupling reactions that parallel traditional metal-catalyzed processes but with improved sustainability.

Paired electrolysis: Designing systems where both the anodic and cathodic reactions contribute to the desired chemical transformation, maximizing efficiency. nih.gov

Integration with Sustainable Chemistry Principles and Methodologies

The integration of green and sustainable chemistry principles is becoming increasingly important in all areas of chemical research and industry. ericagcp.firesearchgate.netherts.ac.uk For pentafluorophenylfluorosulfonate chemistry, this involves a holistic approach to minimize environmental impact throughout the lifecycle of the compound and its applications. researchgate.net

The twelve principles of green chemistry provide a framework for this integration: researchgate.netacs.org

Prevention of waste: Designing synthetic routes that minimize the formation of byproducts. acs.orgnih.gov

Atom economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org

Less hazardous chemical syntheses: Using and generating substances that possess little or no toxicity to human health and the environment. nih.gov

Designing safer chemicals: Designing chemical products to be effective while minimizing their toxicity. nih.gov

Safer solvents and auxiliaries: Reducing or eliminating the use of auxiliary substances like solvents. acs.orgskpharmteco.com When necessary, using safer alternatives is encouraged. skpharmteco.com

Design for energy efficiency: Conducting chemical reactions at ambient temperature and pressure whenever possible. acs.org

Use of renewable feedstocks: Utilizing renewable rather than depleting raw materials.

Reduce derivatives: Minimizing or avoiding the use of protecting groups or temporary modifications. acs.orgnih.gov

Catalysis: Using catalytic reagents in preference to stoichiometric reagents. acs.org

Design for degradation: Designing chemical products so that they break down into innocuous degradation products at the end of their function. nih.gov

Real-time analysis for pollution prevention: Developing analytical methodologies for real-time monitoring and control prior to the formation of hazardous substances.

Inherently safer chemistry for accident prevention: Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents.

In the context of pentafluorophenylfluorosulfonate, this translates to developing catalytic reactions that proceed under mild conditions, using greener solvents, and exploring one-pot procedures to reduce waste and energy consumption. nih.gov The use of aryl fluorosulfonates as more atom-economical alternatives to triflates is a step in this direction. nih.govrsc.org

Advanced Spectroscopic and Analytical Characterization Techniques in Mechanistic Research

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. Advanced spectroscopic and analytical techniques play a pivotal role in elucidating the intricate details of reactions involving pentafluorophenylfluorosulfonate. mdpi.com

While specific mechanistic studies on pentafluorophenylfluorosulfonate are not extensively detailed in the provided results, the methodologies used for similar compounds can be applied. Techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to identify reaction intermediates and products, and to study reaction kinetics. nih.govnih.gov

Mass Spectrometry (MS): Helps in the identification of transient species and provides information about reaction pathways. nih.gov

X-ray Crystallography: Provides definitive structural information of reactants, products, and sometimes even catalytic intermediates, offering insights into their reactivity. nih.gov

Computational Chemistry (DFT calculations): Complements experimental data by modeling reaction pathways, transition states, and intermediate structures, providing a deeper understanding of the reaction mechanism. nih.gov

By employing these advanced techniques, researchers can gain valuable insights into the formation of key intermediates, such as radical or cationic species, and understand the role of the catalyst and reaction conditions in directing the outcome of the transformation. nih.gov This knowledge is essential for the rational design of more efficient and selective reactions involving pentafluorophenylfluorosulfonate.

Q & A

Q. What steps ensure reproducibility in synthesizing and testing Pentafluorophenylfluorosulfonate derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.